

Application Notes and Protocols for Pump-Probe Microscopy of Melanoma Tissue Sections

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Melanin probe-2*

Cat. No.: *B3347179*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pump-probe microscopy is a nonlinear optical imaging technique that provides label-free, chemically specific contrast based on the excited-state dynamics of endogenous molecules. This powerful tool is particularly well-suited for the study of melanoma, as it can differentiate between the two main types of melanin pigment: eumelanin and pheomelanin.^{[1][2][3][4]} The relative abundance and distribution of these melanin species, along with architectural and cytological features, can serve as valuable biomarkers for distinguishing malignant melanoma from benign nevi.^{[1][2]} This application note provides a detailed protocol for the application of pump-probe microscopy to both fresh-frozen and hematoxylin and eosin (H&E)-stained melanoma tissue sections.

Pump-probe microscopy utilizes two ultrashort laser pulses: a pump pulse to excite the target molecules and a time-delayed probe pulse to measure the resulting changes in absorption.^[3] ^{[5][6]} The contrast arises from processes like excited-state absorption (ESA) and ground-state bleaching (GSB).^{[5][6]} By varying the time delay between the pump and probe pulses, a transient absorption curve is generated, which is characteristic of the specific molecule being interrogated.^{[5][6]} This technique offers subcellular resolution and can be applied to thick tissue sections, providing three-dimensional information.^{[1][4]}

Key Applications

- Differentiation of Eumelanin and Pheomelanin: Pump-probe microscopy can distinguish between eumelanin and pheomelanin based on their distinct transient absorption signals.[1][3][4] Melanomas have been shown to have an increased eumelanin content compared to nonmalignant nevi.[1][2]
- Label-Free Histopathology: The technique allows for the visualization of melanoma architecture and cytology without the need for exogenous stains.[1] This includes the identification of melanocytes, junctional and dermal nests, and the maturation of melanocytes.[1]
- Analysis of H&E-Stained Tissues: Pump-probe microscopy can be adapted to image previously H&E-stained slides, providing complementary chemical information to traditional pathological assessment.[1][2]
- Potential for In Vivo Imaging: The low laser powers used in pump-probe microscopy make it a promising candidate for future in vivo, non-invasive melanoma screening.[1]

Experimental Protocols

I. Sample Preparation

A. Fresh-Frozen Tissue Sections:

- Obtain fresh tissue biopsies from pigmented lesions.
- Embed the tissue in optimal cutting temperature (OCT) compound.
- Cryosection the tissue into 5-50 μm thick slices using a cryostat. Thicker sections (50+ μm) can be used for three-dimensional imaging.[1]
- Mount the sections on standard microscope slides.
- The sections can be imaged without any further staining or processing.

B. Hematoxylin and Eosin (H&E)-Stained Tissue Sections:

- Standard formalin-fixed, paraffin-embedded (FFPE) tissue blocks can be used.

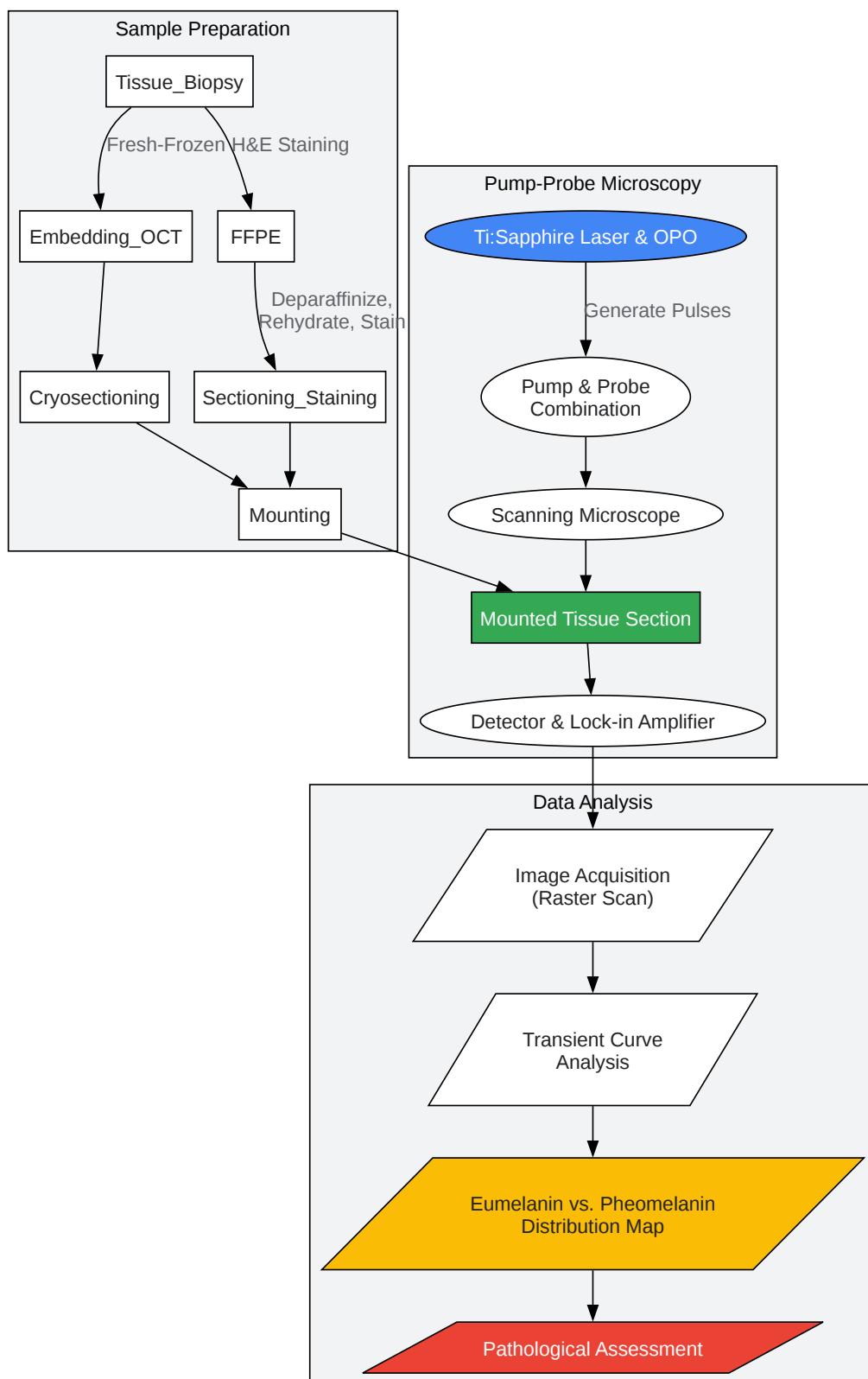
- Section the tissue to the desired thickness (typically 5 μm for standard pathology).
- Deparaffinize and rehydrate the tissue sections.
- Perform standard H&E staining.
- Mount with a coverslip. Pump-probe microscopy can be performed on these archived slides.
[\[1\]](#)

II. Pump-Probe Microscopy Imaging

The following protocol is a general guideline and may require optimization based on the specific microscope setup.

- Laser Source: A common setup utilizes a mode-locked Titanium-Sapphire (Ti:Sapphire) laser pumping an optical parametric oscillator (OPO) to generate the synchronized pump and probe beams.[\[1\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)
- Wavelength Selection: The choice of pump and probe wavelengths is crucial for differentiating melanin types. Specific combinations exploit the different excited-state dynamics of eumelanin and pheomelanin.[\[1\]](#)[\[5\]](#)[\[6\]](#)
- Power and Pulse Duration: Use low average power to avoid photodamage. Typical pulse durations are in the femtosecond range.[\[5\]](#)[\[6\]](#)
- Microscope Setup: The pump and probe beams are collinearly combined and directed into a scanning laser microscope.[\[5\]](#)[\[6\]](#) An objective with a suitable numerical aperture (e.g., 40x, 0.75 NA) is used to focus the laser onto the sample.[\[1\]](#)
- Data Acquisition: The transmitted or backscattered probe light is detected. The pump beam is modulated, and a lock-in amplifier is used to measure the modulation transferred to the probe beam, which corresponds to the transient absorption signal.[\[1\]](#)
- Image Formation: Images are acquired by raster scanning the laser beams across the sample. By collecting images at different time delays between the pump and probe pulses, a "delay stack" can be created to analyze the excited-state dynamics.

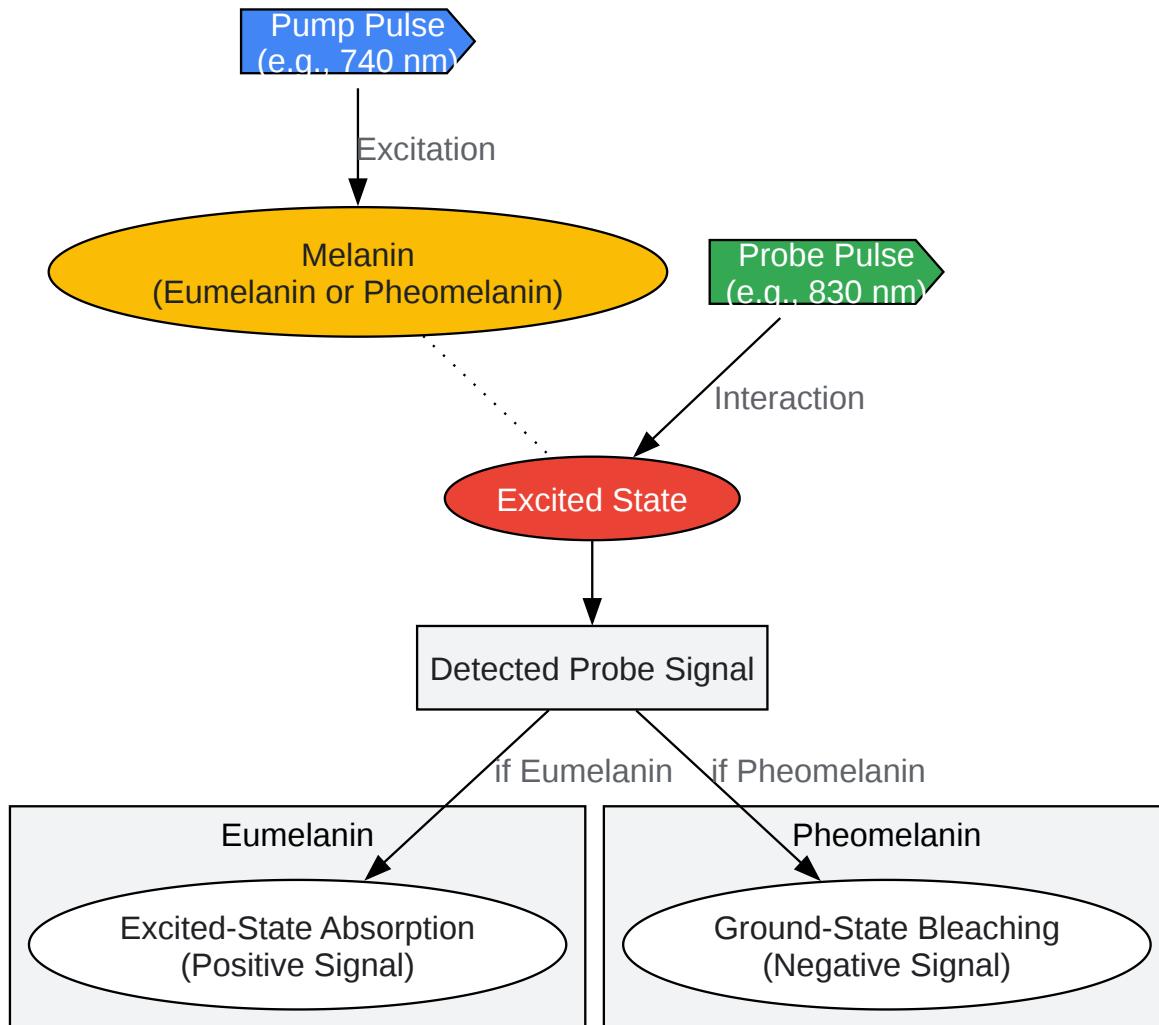
Data Presentation


Quantitative data from pump-probe microscopy experiments can be summarized to compare different lesion types.

Parameter	Benign Nevi	Dysplastic Nevi	Melanoma	Reference
Eumelanin to Pheomelanin Ratio	Lower	Intermediate	Higher	[1] [2]
Eumelanin Content	Lower	Intermediate	Increased	[1] [2]

Laser Parameter	Typical Value	Reference
Pump Wavelength	720 nm, 730 nm, 740 nm, 770 nm	[1] [5] [6] [7]
Probe Wavelength	810 nm, 830 nm, 730 nm	[1] [5] [6] [7]
Average Power at Sample	0.3 mW - 0.75 mW	[1] [5] [6]
Pulse Duration	~70 fs	[5] [6]
Repetition Rate	80 MHz	[5] [6]

Visualizations


Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for pump-probe microscopy of melanoma tissue.

Principle of Melanin Differentiation

[Click to download full resolution via product page](#)

Caption: Differentiating melanin types via pump-probe signals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pump-Probe Imaging Differentiates Melanoma from Melanocytic Nevi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pump-probe imaging differentiates melanoma from melanocytic nevi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optical pump-probe diagnosis for melanoma? - Physics Today [physicstoday.aip.org]
- 4. Nonlinear microscopy of eumelanin and pheomelanin with sub-cellular resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Contrast mechanisms in pump-probe microscopy of melanin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. OPG [opg.optica.org]
- 7. Quantifying melanin spatial distribution using pump-probe microscopy and a 2-D morphological autocorrelation transformation for melanoma diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Pump-Probe Microscopy of Melanoma Tissue Sections]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3347179#pump-probe-microscopy-protocol-for-melanoma-tissue-sections>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com